3-ヒドロキシオキセタン-3-イル酢酸エチル

説明

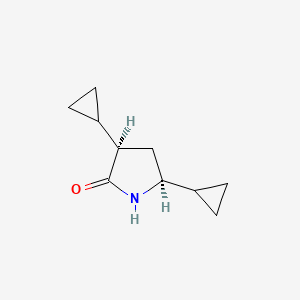

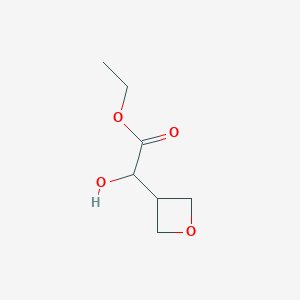

“Hydroxy-oxetan-3-yl-acetic acid ethyl ester” is an ester, a type of organic compound. Esters are produced by the reaction of acids with alcohols . The molecular formula of this compound is C4H8O3 and it has a molecular weight of 104.1045 .

Synthesis Analysis

The synthesis of oxetane derivatives can be achieved through various methods. One such method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .Molecular Structure Analysis

The molecular structure of “Hydroxy-oxetan-3-yl-acetic acid ethyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C4H8O3/c1-2-7-4(6)3-5/h5H,2-3H2,1H3 .Chemical Reactions Analysis

Esters, including “Hydroxy-oxetan-3-yl-acetic acid ethyl ester”, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .Physical and Chemical Properties Analysis

Esters are neutral compounds and have much lower boiling points than those of the acids or alcohols of nearly equal weight. This is due to the absence of the polar hydroxyl group which is found in alcohols and acids and leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds .科学的研究の応用

発酵におけるエステル生成

3-ヒドロキシオキセタン-3-イル酢酸エチルは、発酵プロセスにおけるエステルの生成に利用できる可能性があります . 例えば、中国伝統酒である白酒の製造において、エステルは独特な香味に貢献する上で重要な役割を果たします . ヘキサン酸エチルなどの特定のエステルを大量に生産できる酵母株を使用することは一般的です .

食品および飲料の風味強化

この化合物は、食品および飲料の風味を強化するために使用できます。 例えば、白酒の醸造において、ヘキサン酸エチルなどのエステルの存在は、この酒の強い風味に貢献しています . 3-ヒドロキシオキセタン-3-イル酢酸エチルを使用すると、これらの香味化合物の生成に影響を与える可能性があります。

エステル等長の合成

3-ヒドロキシオキセタン-3-イル酢酸エチルは、エステル等長の合成に使用できます . エステル等長は、エステルと同様の物理的または化学的特性を持つ化合物です。 これらは、医薬品化学において、小さく、極性があり、非平面的なモチーフとして使用できます .

ブレンステッド酸触媒

この化合物は、ブレンステッド酸触媒に使用できます。ブレンステッド酸触媒は、酸がプロトン供与体であるタイプの酸塩基反応です . これは、3,3-二置換オキセタンおよびアゼチジンエーテルの合成に特に役立ちます .

安定性の向上

3-ヒドロキシオキセタン-3-イル酢酸エチルは、特定の化合物の安定性を向上させるために使用できます . 例えば、この化合物を使用して合成されたオキセタンエーテルは、さまざまな条件下で優れた化学的安定性を示し、塩基性および還元性条件下では、対応するエステルと比較して安定性が向上しています .

新規アミノ酸誘導体の合成

この化合物は、アゼチジン環およびオキセタン環を含む新規の複素環式アミノ酸誘導体の合成に使用できます . これらの誘導体は、医薬品化学および創薬においてさまざまな用途があります .

特性

IUPAC Name |

ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVZQYZBMWHLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509910-39-7 | |

| Record name | ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

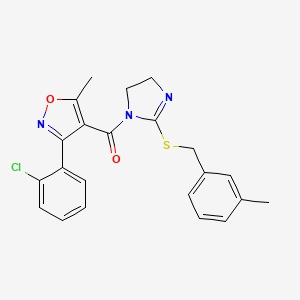

![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)

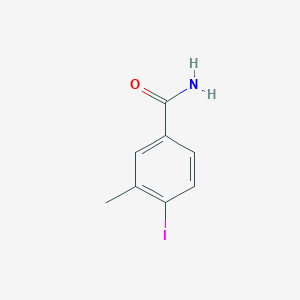

![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)

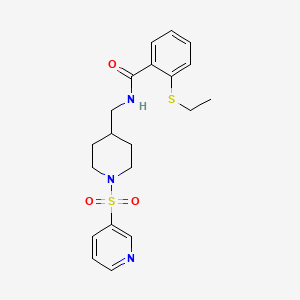

![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2475991.png)